N,N-Dimethyl-3-(trifluoromethyl)pyridin-2-amine: Physicochemical Profiling and Synthetic Utility in Drug Discovery
N,N-Dimethyl-3-(trifluoromethyl)pyridin-2-amine: Physicochemical Profiling and Synthetic Utility in Drug Discovery
Introduction & Structural Rationale
In modern medicinal chemistry, the strategic incorporation of fluorinated heterocyclic building blocks is a proven strategy to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine (CAS: 1862910-90-4) represents a highly specialized, bifunctional scaffold[1]. By combining an electron-deficient pyridine core, a lipophilic trifluoromethyl (-CF₃) group, and a sterically demanding N,N-dimethylamine moiety, this molecule serves as a critical precursor in the synthesis of advanced targeted therapeutics, particularly kinase inhibitors[2][3].
This technical guide dissects the molecular weight dynamics, physicochemical properties, analytical validation protocols, and synthetic applications of this compound, providing a comprehensive framework for drug development professionals.
Physicochemical Properties & Molecular Weight Dynamics
The fundamental utility of any building block in fragment-based drug discovery (FBDD) or lead optimization is dictated by its molecular weight (MW) and atom economy. A lower molecular weight precursor leaves ample "molecular weight budget" for downstream synthetic elaboration without violating Lipinski’s Rule of Five (MW < 500 Da).
The molecular formula for N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine is C₈H₉F₃N₂ [4]. The exact molecular weight is calculated as follows:
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Carbon (C): 8 × 12.011 = 96.088 g/mol
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Hydrogen (H): 9 × 1.008 = 9.072 g/mol
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Fluorine (F): 3 × 18.998 = 56.994 g/mol
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Nitrogen (N): 2 × 14.007 = 28.014 g/mol
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Total Molecular Weight: 190.17 g/mol [4]
For mass spectrometry (MS) validation, the monoisotopic mass is critical. Using the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹⁴N), the monoisotopic mass is 190.0718 Da , yielding an expected [M+H]⁺ ion at m/z 191.079.
Table 1: Quantitative Physicochemical Profile
| Property | Value | Causality / Relevance in Drug Design |
| Molecular Formula | C₈H₉F₃N₂ | Defines the atomic composition[4]. |
| Molecular Weight | 190.17 g/mol | Ideal fragment size; allows for extensive cross-coupling without exceeding 500 Da limits[4]. |
| Monoisotopic Mass | 190.0718 Da | Required for high-resolution mass spectrometry (HRMS) validation. |
| Predicted Boiling Point | ~201.4 °C | Indicates moderate volatility; requires care during solvent evaporation under reduced pressure[4]. |
| Hydrogen Bond Donors | 0 | The N,N-dimethylation removes the H-bond donor capacity of the primary amine, lowering Polar Surface Area (PSA) and improving passive membrane permeability. |
| Hydrogen Bond Acceptors | 5 | Includes the pyridine nitrogen, amine nitrogen, and three fluorine atoms. |
Structural Causality in Medicinal Chemistry (E-E-A-T)
As an Application Scientist, it is crucial to understand why this specific substitution pattern is chosen over a standard pyridine ring. Every functional group on this molecule serves a distinct mechanistic purpose:
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The Trifluoromethyl (-CF₃) Group at C3: The -CF₃ group is a powerful electron-withdrawing group (EWG). By pulling electron density away from the pyridine ring, it lowers the pKa of the pyridine nitrogen. This reduction in basicity is a deliberate strategy to mitigate hERG channel blockade—a common source of cardiotoxicity in basic amine-containing drugs. Furthermore, the robust C-F bonds block cytochrome P450-mediated oxidative metabolism at the C3 position, significantly extending the biological half-life of the final drug.
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The N,N-Dimethylamine Group at C2: Replacing a primary amine (-NH₂) with a tertiary amine (-N(CH₃)₂) introduces steric bulk. This steric hindrance forces the amine out of coplanarity with the pyridine ring, altering the 3D conformation of the molecule. This vector can be exploited to perfectly position the molecule within the hydrophobic pocket of a target kinase. Additionally, the lack of an N-H bond prevents the molecule from acting as a hydrogen bond donor, which drastically improves its ability to cross the blood-brain barrier (BBB) or cellular membranes via passive diffusion.
Analytical Validation: A Self-Validating Protocol
Trustworthiness in synthetic chemistry requires rigorous, self-validating analytical protocols. Before deploying N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine in multi-step synthesis, its purity and identity must be orthogonally verified using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR).
Protocol: Orthogonal Verification Workflow
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Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol (MeOH) to create a 1 mg/mL stock. Dilute to 10 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.
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UHPLC Separation: Inject 1 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a rapid gradient from 5% to 95% Acetonitrile over 3 minutes. The lipophilic -CF₃ group ensures adequate retention.
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ESI-MS Detection: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Extract the chromatogram for the target m/z 191.1 ([M+H]⁺).
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Orthogonal NMR Confirmation: Dissolve 15 mg of the compound in CDCl₃. Acquire both ¹H-NMR (to verify the two methyl groups and three aromatic protons) and ¹⁹F-NMR (to confirm the single sharp singlet of the -CF₃ group).
Caption: Analytical validation workflow combining LC-MS and NMR for orthogonal building block verification.
Synthetic Applications in Kinase Inhibitor Discovery
The true value of N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine lies in its reactivity. The pyridine ring can be selectively functionalized (e.g., via halogenation at the C5 position) to create a handle for palladium-catalyzed cross-coupling reactions.
Patent literature frequently cites 3-(trifluoromethyl)pyridin-2-amine derivatives as core components in the discovery of potent kinase inhibitors[2][3]. For example:
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CDK9 Inhibitors: Used in the synthesis of pyrimidine biaryl amine compounds targeting Cyclin-Dependent Kinase 9 (CDK9), which are investigated for oncology and inflammatory diseases[2][5].
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MALT1 Inhibitors: Substituted thiazolo-pyridine compounds utilizing this fluorinated scaffold act as MALT1 inhibitors for treating autoimmune disorders[3].
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MAP4K1 Inhibitors: Recent developments utilize similar fluorinated pyridine fragments to inhibit MAP4K1, enhancing tumor immunogenicity in cancer immunotherapy[6].
The standard synthetic workflow involves an electrophilic aromatic substitution (e.g., bromination or iodination) followed by a Suzuki-Miyaura cross-coupling with an aryl boronic acid[5].
Caption: Synthetic pathway utilizing the building block in Pd-catalyzed cross-coupling for kinase inhibitor assembly.
References
- Google Patents. "WO2012101065A2 - Pyrimidine biaryl amine compounds and their uses". World Intellectual Property Organization.
- Google Patents. "WO2018020474A1 - Substituted thiazolo-pyridine compounds as malt1 inhibitors". World Intellectual Property Organization.
- Google Patents. "WO2025021997A1 - New map4k1 inhibitors". World Intellectual Property Organization.
Sources
- 1. 1063697-16-4|3-(Trifluoromethyl)pyridine-2,6-diamine|BLD Pharm [bldpharm.com]
- 2. WO2012101065A2 - Pyrimidine biaryl amine compounds and their uses - Google Patents [patents.google.com]
- 3. WO2018020474A1 - Substituted thiazolo-pyridine compounds as malt1 inhibitors - Google Patents [patents.google.com]
- 4. N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine CAS#: 1862910-90-4 [m.chemicalbook.com]
- 5. WO2012101065A2 - Pyrimidine biaryl amine compounds and their uses - Google Patents [patents.google.com]
- 6. WO2025021997A1 - New map4k1 inhibitors - Google Patents [patents.google.com]
